Product packaging for 2,4,6-Tris(4-carboxyphenyl)aniline(Cat. No.:CAS No. 1414662-67-1)

2,4,6-Tris(4-carboxyphenyl)aniline

Cat. No.: B1381453
CAS No.: 1414662-67-1
M. Wt: 453.4 g/mol
InChI Key: SJZOGPUPSBNNTA-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-carboxyphenyl)aniline (CAS: 1414662-67-1, Molecular Formula: C 27 H 19 NO 6 ), also known as BTB-NH2 or H3TCPA, is a strategically designed tritopic organic linker of significant interest in advanced materials research, particularly for the construction of functional porous frameworks. Its molecular architecture, featuring a central aniline core symmetrically functionalized with three peripheral carboxylic acid groups, enables it to act as a robust building block through directional hydrogen bonding and coordination interactions. Key Research Applications and Value: Primary Application in Hydrogen-Bonded Organic Frameworks (HOFs): This compound is a precursor for the synthesis of the robust microporous material HOF-BTB-NH2. When recrystallized from methanol, BTB-NH2 self-assembles into a stable framework with permanent porosity and a Brunauer-Emmett-Teller (BET) surface area of 316 m 2 /g. The material's structure consists of 2D hexagonal networks stabilized by carboxylic acid dimerization, which stack into a 3D framework with accessible 1D hexagonal pores approximately 8 Å in diameter. The amino (-NH 2 ) group at the para position is a critical functional handle, serving to prevent network interpenetration and providing a site for post-synthetic modification. Highly Selective Fluorescence Sensing: HOF-BTB-NH2 exhibits exceptional performance as a luminescent sensor. It demonstrates a fast, sensitive, and highly selective response to the carcinoid biomarker serotonin (5-hydroxytryptamine, 5-HT), with a low detection limit of 1.21 μM. The quenching mechanism is attributed to the internal filtering effect and competitive absorption, enabling visual sensing of this critical neurotransmitter. This makes the compound and its corresponding HOF highly valuable for developing diagnostic tools and biochemical sensing platforms. Additional Research Utility: Beyond HOFs, the compound's structure, characterized by its rigid, conjugated π-system and multiple coordination sites, makes it a candidate for exploring supramolecular assembly, crystal engineering, and as a potential ligand in metal-organic frameworks (MOFs) or coordination polymers. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its unique properties to develop next-generation sensing materials and functional porous solids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H19NO6 B1381453 2,4,6-Tris(4-carboxyphenyl)aniline CAS No. 1414662-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO6/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14H,28H2,(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZOGPUPSBNNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Multi-Step Synthesis Approaches for 2,4,6-Tris(4-carboxyphenyl)aniline

The most documented and logical synthetic route to this compound involves a multi-step approach. This strategy typically begins with a readily available starting material, aniline (B41778), which is first halogenated and then subjected to cross-coupling reactions to introduce the carboxyphenyl groups.

A common initial step is the bromination of aniline to produce 2,4,6-tribromoaniline (B120722). This reaction is a classic electrophilic aromatic substitution where the strong activating effect of the amino group directs the bromine atoms to the ortho and para positions.

The core of the multi-step synthesis is the subsequent threefold Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org In this case, 2,4,6-tribromoaniline is reacted with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction connects the three bromo-substituted positions on the aniline core with 4-carboxyphenyl groups, yielding the final product. While the general feasibility of this reaction is established, specific yields for the synthesis of this compound are influenced by the precise reaction conditions. researchgate.net

A plausible reaction scheme is as follows:

Step 1: Bromination of Aniline

Aniline is treated with a brominating agent, such as bromine in a suitable solvent, to yield 2,4,6-tribromoaniline.

Step 2: Suzuki-Miyaura Cross-Coupling

2,4,6-tribromoaniline is then reacted with three equivalents of 4-carboxyphenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., aqueous DMF). researchgate.net

Below is a data table illustrating the yields of related triarylanilines synthesized via a similar Suzuki reaction, which provides insight into the expected efficiency of this method. researchgate.net

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2,4,6-Triphenylaniline95
24-Methylphenylboronic acid2,4,6-Tris(4-methylphenyl)aniline92
33-Methylphenylboronic acid2,4,6-Tris(3-methylphenyl)aniline98
44-Methoxyphenylboronic acid2,4,6-Tris(4-methoxyphenyl)aniline89

This table is adapted from a study on the Suzuki reaction of 2,4,6-tribromoaniline with various aryl boronic acids and demonstrates the high efficiency of this reaction for creating tri-substituted aniline derivatives. researchgate.net

One-Pot Synthetic Protocols for Enhanced Efficiency

While multi-step syntheses offer clear and controlled reaction pathways, one-pot syntheses are highly desirable for their increased efficiency, reduced waste, and simplified procedures. For the synthesis of triarylamines, one-pot methods have been developed that combine multiple reaction steps in a single flask without the isolation of intermediates. nih.govresearchgate.netrsc.org

A potential one-pot approach for this compound could involve the in-situ formation of the di- and tri-arylated product from aniline and an aryl halide. For instance, a catalytic system could be employed to first couple aniline with one equivalent of a 4-halobenzoic acid derivative, followed by the addition of a second aryl halide and further catalyst to complete the tri-substitution. However, achieving high selectivity and yield for a specific unsymmetrical triarylamine in a one-pot reaction can be challenging and often requires careful control of reaction conditions and stoichiometry. nih.govresearchgate.net Currently, specific, high-yielding one-pot protocols for the direct synthesis of this compound from aniline are not extensively reported in the literature, making the multi-step approach the more reliable method.

Metal-Catalyzed Reactions in the Synthesis of this compound

Metal-catalyzed reactions are central to the synthesis of this compound and related triarylamines. The Suzuki-Miyaura reaction, as detailed above, is a prime example and relies on a palladium catalyst. researchgate.netlibretexts.org The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Other important metal-catalyzed cross-coupling reactions for the formation of C-N bonds in the synthesis of triarylamines include the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine with an aryl halide. In principle, a sequential Buchwald-Hartwig amination could be envisioned for the synthesis of this compound, where aniline is sequentially coupled with a 4-halobenzoic acid derivative.

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N bonds, typically by reacting an amine with an aryl halide. While historically requiring harsh conditions, modern developments have introduced milder reaction protocols.

The following table summarizes these key metal-catalyzed reactions for triarylamine synthesis:

Reaction NameMetal CatalystReactantsBond Formed
Suzuki-Miyaura CouplingPalladiumAryl halide + Aryl boronic acidC-C
Buchwald-Hartwig AminationPalladiumAryl halide + AmineC-N
Ullmann CondensationCopperAryl halide + AmineC-N

Functionalization and Derivatization Pathways for Tailored Properties

The three carboxylic acid groups on this compound are the primary sites for functionalization and derivatization. These modifications are crucial for tailoring the properties of the molecule for specific applications, most notably in the design and synthesis of MOFs.

Esterification: The carboxylic acid groups can be converted to esters through reaction with various alcohols under acidic conditions or using coupling agents. This modification can alter the solubility of the molecule and can be used to introduce other functional groups. For example, esterification with long-chain alcohols could enhance its solubility in nonpolar solvents.

The derivatization of the carboxylic acid groups allows for the creation of a wide range of new ligands from the this compound core, each with the potential to form novel materials with unique properties and applications.

Coordination Chemistry and Metal Organic Framework Mof Construction

Principles of Coordination with 2,4,6-Tris(4-carboxyphenyl)aniline

The coordination behavior of this compound is primarily dictated by its carboxylate functional groups and influenced by the central aniline (B41778) nitrogen.

Carboxylate Coordination Modes with Metal Ions

The carboxylate groups (RCOO⁻) of the ligand are the primary sites for coordination with metal ions, forming robust metal-oxygen bonds. These groups can adopt several coordination modes, which are crucial in determining the final structure and properties of the MOF. Common coordination modes include monodentate, bidentate (chelating or bridging), and bridging across multiple metal centers. wikipedia.org The versatility of these coordination modes allows for the formation of various secondary building units (SBUs), which are the fundamental structural motifs in MOFs. For instance, in many carboxylate-based MOFs, the carboxylate groups bridge metal ions to form paddlewheel-like or other polynuclear clusters that act as nodes in the extended framework. wikipedia.org The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction solvent, temperature, and the presence of modulating agents.

Coordination ModeDescription
κ¹- (O-monodentate) One oxygen atom of the carboxylate group binds to a single metal center. wikipedia.org
κ²- (O,O-bidentate) Both oxygen atoms of the carboxylate group bind to the same metal center (chelating) or to two different metal centers (bridging). wikipedia.org
Bridging The carboxylate group links two or more metal centers, a common feature in the formation of extended MOF structures. wikipedia.org
This table outlines the primary ways carboxylate groups interact with metal ions in the formation of coordination complexes.

Synthesis and Structural Elucidation of this compound-Based MOFs

The synthesis of MOFs from this compound typically involves solvothermal or hydrothermal methods, leading to crystalline materials whose structures can be determined by single-crystal X-ray diffraction.

Solvothermal and Hydrothermal Synthesis Conditions

Solvothermal and hydrothermal synthesis are the most common methods for preparing MOFs from this compound. researchsynergypress.comresearchgate.net These techniques involve heating a mixture of the ligand, a metal salt, and a solvent (or water in the case of hydrothermal synthesis) in a sealed vessel, such as a Teflon-lined autoclave. researchsynergypress.com The elevated temperature and pressure facilitate the dissolution of the reactants and the crystallization of the MOF product. The choice of solvent, reaction temperature, time, and the use of modulators (e.g., other carboxylic acids) can significantly impact the resulting MOF's phase, crystal size, and morphology. researchgate.netmdpi.com

ParameterInfluence on Synthesis
Solvent Affects the solubility of reactants and can template the formation of specific pore structures. Common solvents include DMF, DEF, and water. mdpi.com
Temperature Influences reaction kinetics and can determine the thermodynamic or kinetic product. researchgate.net
Time Sufficient time is required for crystal growth and to reach thermodynamic equilibrium.
Modulators Can control the nucleation and growth of crystals, leading to more uniform and larger crystals.
This interactive table summarizes the key parameters influencing the solvothermal and hydrothermal synthesis of MOFs.

Formation of Specific MOF Topologies (e.g., MOF-177-NH2 Analogues with Zinc(II))

The tripodal nature of this compound makes it an ideal candidate for constructing MOFs with specific, predictable topologies. When reacted with zinc(II) ions, it can form analogues of well-known MOFs. For example, it can form frameworks isoreticular to MOF-177, which is constructed from the similar tripodal ligand benzene-1,3,5-tribenzoic acid. wikipedia.org In these structures, the zinc ions form Zn₄O clusters which act as octahedral secondary building units, and the tritopic organic linkers connect these clusters to form a 3D network with large pores. wikipedia.org The resulting amino-functionalized MOF, an analogue of MOF-177, retains the high porosity and surface area of the parent framework while introducing the functionality of the amine group. Research has also shown that this ligand can coordinate with zirconium-based SBUs to form 3D networks with a Kagome topology. nih.gov

Post-Synthetic Modification of MOF Frameworks

Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-existing MOF without disrupting its framework. researchgate.netnortheastern.edu The amine group on the this compound linker is a prime target for PSM. digitellinc.com This allows for the covalent attachment of various organic molecules, which can be used to tune the MOF's properties for specific applications. For example, fluorescent dyes or drug molecules can be attached to the amine groups. nih.gov PSM can also involve the exchange of metal ions or ligands within the framework, further expanding the functional diversity of these materials. northeastern.edu This approach is often more efficient than de novo synthesis for creating functionalized MOFs. researchgate.net

Design and Engineering of MOF Architectures with this compound

The ligand this compound, often abbreviated as H3TCPA, is a tripodal carboxylate ligand. Its specific geometry and the disposition of its coordinating carboxylate groups make it a valuable building block in the design of Metal-Organic Frameworks (MOFs). The aniline core provides a rigid, C3-symmetric scaffold, while the three carboxyphenyl arms can extend in a non-coplanar fashion, leading to the formation of complex three-dimensional structures.

Control over Pore Size and Morphology

The ability to control pore size and morphology in MOFs is crucial for their application in areas such as gas storage, separation, and catalysis. mdpi.com The structure of the this compound ligand offers several avenues for tuning the porous properties of the resulting MOFs.

One effective strategy for pore size modification is the variation of the metal-to-ligand ratio and reaction conditions during synthesis. These parameters can influence the formation of different secondary building units (SBUs), which in turn assemble into frameworks with distinct pore architectures. For instance, a solvothermal reaction of a related ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), with zinc nitrate (B79036) hexahydrate yielded a MOF with a Langmuir surface area of 711 m²/g and a median pore width of approximately 6.5 Å. mdpi.com

Furthermore, the concept of multivariate MOFs (MTV-MOFs) allows for fine-tuning of pore environments. By incorporating multiple ligand types with varying lengths or functionalities, it is possible to create heterogeneous pore landscapes within a single framework. nih.gov While specific examples with this compound are still emerging, this approach holds significant promise for the rational design of MOFs with customized pore sizes and chemical environments.

The morphology of MOF crystals can also be influenced by synthetic conditions. For example, the reaction of 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine with zinc nitrate produced hexagonal rod-shaped crystals. mdpi.com The morphology of MOF particles can impact their processability and performance in practical applications.

Table 1: Pore Characteristics of a MOF synthesized with a related triazine-based ligand (TCPT)
ParameterValueMethod
Langmuir Surface Area711 m²/gN₂ Adsorption
Micropore Volume~0.25 cm³/gt-plot method
Median Pore Width~6.5 ÅHorváth–Kawazoe

Interpenetration and Catenation in MOF Structures

Interpenetration, the phenomenon where two or more independent frameworks grow through one another, is a common occurrence in the construction of MOFs, particularly when using long, flexible, or highly symmetric ligands like this compound. researchgate.netresearchgate.net Catenation, the linking of molecular rings, can also be observed in these complex structures.

The propensity of a MOF to interpenetrate is influenced by several factors, including the length of the organic linker, the coordination geometry of the metal center, the presence of guest molecules or templates, and the reaction conditions such as temperature and solvent. researchgate.net While interpenetration can sometimes be viewed as a drawback as it can reduce the accessible pore volume and surface area, it can also be a valuable tool for fine-tuning the pore size and enhancing the stability of the framework. researchgate.net

For example, a MOF synthesized from a similar triazine-based ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), and zinc nitrate exhibited a two-fold interpenetrated 3D framework. mdpi.com This interpenetration resulted in an ultramicroporous material. mdpi.com In another instance, a flexible 6-fold interpenetrated MOF demonstrated the ability to adsorb a variety of common gases while excluding water molecules. ustc.edu.cn

The degree of interpenetration can sometimes be controlled. For example, in the Fe-biphenyl-4,4'-dicarboxylate system, coordination modulation was used to tune between a non-interpenetrated and a two-fold interpenetrated phase. nih.gov Such control is significant for both the fundamental understanding of crystal engineering and the functional applications of MOFs. researchgate.net

Mixed-Ligand and Hybrid MOF Systems Incorporating this compound

The incorporation of this compound with other organic linkers to create mixed-ligand or hybrid MOFs is a promising strategy for developing materials with enhanced or novel properties. This approach allows for the rational design of frameworks with tailored functionalities, pore environments, and structural complexities.

In mixed-ligand MOFs, two or more different organic linkers are used in the same synthesis. This can lead to frameworks with properties that are a combination of those of the parent MOFs or can result in entirely new structures and properties. For instance, the use of different aromatic polycarboxylic acids as auxiliary ligands with 2,4,6-tris(4-pyridyl)-1,3,5-triazine (a ligand with similar topology to H3TCPA) has been shown to generate diverse Co(II)-based MOF structures. rsc.org These structures ranged from 3D porous frameworks with one-dimensional channels to pillared-layer frameworks. rsc.org

The introduction of a secondary ligand can also influence the dimensionality and connectivity of the resulting framework. For example, the combination of a bipyridine ligand with a carboxylate ligand can lead to the formation of new topologies and pore architectures. researchgate.net

Hybrid MOF systems can also be created by combining this compound-based MOFs with other materials, such as nanoparticles or polymers, to form composites. These hybrid materials can exhibit synergistic properties that are not present in the individual components.

The table below provides examples of mixed-ligand MOFs synthesized with ligands that are structurally or functionally related to this compound, illustrating the versatility of this approach.

Table 2: Examples of Mixed-Ligand MOFs with Related Ligands
Primary LigandAuxiliary Ligand(s)Metal IonResulting Framework Features
2,4,6-tris(4-pyridyl)-1,3,5-triazinebiphenyl-3,4′,5-tricarboxylic acidCo(II)3D porous framework with 1D cylindrical channels. rsc.org
2,4,6-tris(4-pyridyl)-1,3,5-triazine1,3,5-benzenetricarboxylic acidCo(II)3D porous framework. rsc.org
2,4,6-tris(4-pyridyl)-1,3,5-triazine2,6-dimethyl pyridine-3,5-dicarboxylic acidCo(II)Pillared-layer 3D framework. rsc.org
1,3,5-benzenetricarboxylic acid2,2′-bipyridineCu(II)Mixed ligand metal-organic framework. researchgate.net
1,3-benzenedicarboxylic acid4,4′-bipyridineCo(II)Mixed ligand metal-organic framework. researchgate.net

Supramolecular Assembly and Hydrogen Bonded Organic Framework Hof Formation

The formation of supramolecular assemblies and hydrogen-bonded organic frameworks (HOFs) from 2,4,6-Tris(4-carboxyphenyl)aniline is a testament to the power of directed, non-covalent interactions. These frameworks are constructed through the self-assembly of organic molecules, relying on weaker, reversible forces like hydrogen bonding and π-π stacking. researchgate.net This approach offers advantages such as milder preparation conditions compared to metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.net The resulting HOFs often exhibit high crystallinity, solution processability, and the ability to be healed and purified. nih.gov

Self-Assembly Mechanisms Driven by Hydrogen Bonding

The primary driving force behind the self-assembly of this compound is the formation of robust hydrogen bonds between its carboxylic acid groups. These groups can form predictable and directional interactions, most notably the carboxylic acid dimer synthon. This dimerization leads to the creation of extended networks. In many cases, this results in the formation of hexagonal sheets with a (6,3) hcb topology. acs.org The flexibility inherent in these hydrogen-bonding connections contributes to the high crystallinity and adaptability of the resulting frameworks. nih.govacs.org

Crystal Packing and Solid-State Catenation Motifs

The solid-state structure of assemblies derived from this compound and its analogs is often characterized by intricate crystal packing and the formation of catenated (interlocked) motifs. smolecule.com These complex architectures arise from the interplay of hydrogen bonding and other intermolecular forces.

A key feature of HOFs derived from this compound is their potential to form porous structures with solvent-occupied channels. For example, the HOF known as HOF-11, synthesized from tris(4-carboxyphenyl)amine (a closely related molecule), exhibits a 3D hydrogen-bonded network with a (10,3)-b topology, creating pores with dimensions of 6.2 × 6.8 Ų. northeastern.edu The presence and nature of these channels are often influenced by the solvent used during crystallization. For instance, the incorporation of THF solvent molecules has been observed to alter the hydrogen-bonding motif and the resulting crystal array. acs.org The ability to remove these solvent molecules without framework collapse is a critical step in activating the porosity of the HOF for applications such as gas storage and separation.

Synthesis and Structural Characterization of HOFs from this compound

Control of One-Dimensional Pore Structures in HOFs

The ability to control the dimensions and chemical environment of the pores within HOFs is paramount for their application in areas such as molecular separation, catalysis, and sensing. In the case of HOFs constructed from tris(4-carboxyphenyl)arene derivatives, including this compound, several factors can be manipulated to tailor the resulting one-dimensional pore structures.

One key factor is the influence of solvent molecules during the crystallization process. Research has shown that the incorporation of solvent molecules, such as tetrahydrofuran (B95107) (THF), into the hydrogen-bonding motif can lead to the formation of distorted pseudohexagonal arrays. acs.org This suggests that the choice of crystallization solvent can directly impact the geometry and size of the resulting channels within the HOF. The functional groups present on the central aromatic ring of the building block also exert significant control over the packing arrangement and, consequently, the dimensions of the solvent-occupied channels. acs.org By modifying the central core, for instance by introducing methyl groups as seen in 2,4,6-tris(4-carboxyphenyl)-3-methylaniline, the stacking distances, offsets, and inclination angles of the assembled molecules can be altered, thereby fine-tuning the pore characteristics. acs.org

Host-Guest Interactions within HOF Scaffolds

The porous nature of HOFs derived from this compound allows them to encapsulate a variety of guest molecules within their cavities. These host-guest interactions are driven by a combination of factors, including size and shape complementarity between the host and guest, as well as non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

The chemical environment of the pores, which is dictated by the functional groups of the this compound building block, plays a critical role in determining the selectivity of guest uptake. The presence of the aniline (B41778) nitrogen atom and the carboxylic acid groups provides potential sites for specific interactions with guest molecules. While detailed host-guest studies specifically on HOFs from this compound are an emerging area of research, the principles of supramolecular chemistry suggest that these frameworks would exhibit selective binding for guests with complementary functionalities. For instance, the acidic protons of the carboxyl groups and the basic nitrogen of the aniline could engage in hydrogen bonding with appropriate guest molecules. The aromatic rings of the host framework also provide surfaces for π-π stacking interactions with aromatic guest molecules.

The study of these host-guest systems is crucial for developing advanced materials for applications such as targeted drug delivery, chemical sensing, and the separation of specific chemical species from mixtures. Understanding the intricate interplay of forces that govern guest binding will enable the rational design of HOFs with tailored recognition properties.

Advanced Applications in Porous Materials Science

Adsorption and Gas Separation Capabilities of Materials Derived from 2,4,6-Tris(4-carboxyphenyl)aniline

The inherent porosity and high surface area of materials constructed from this compound make them promising candidates for adsorption and separation technologies. The ability to form stable, crystalline lattices through strong intermolecular hydrogen bonding or coordination with metal ions is a key factor in this potential.

Selective Gas Adsorption (e.g., Carbon Dioxide Capture)

Porous frameworks derived from TCPA are being explored for their potential in gas storage and separation applications. The ordered structure and high surface area of these materials are advantageous for adsorbing gas molecules. While specific quantitative data on carbon dioxide uptake for materials purely based on TCPA is limited in publicly available research, the structural features of TCPA-based frameworks suggest a suitability for this purpose. The amine group on the central aniline (B41778) core can also be a site for post-synthetic modification, potentially enhancing the selectivity and uptake capacity for CO₂.

Uptake and Removal of Organic Molecules

The removal of organic pollutants from aqueous environments is a critical area of research. Porous materials with high surface areas and specific binding sites are ideal for adsorbing organic molecules like industrial dyes or other pollutants. While detailed studies on the use of TCPA-based materials for the removal of specific organic molecules are not extensively documented, the general principles of porous adsorbents suggest their potential utility in this area. The aromatic nature of the TCPA ligand could facilitate π-π stacking interactions with aromatic organic pollutants, contributing to their capture and removal.

Chemical and Biosensing Applications

The electro-optical properties of the this compound scaffold, combined with its ability to form stable complexes with various analytes, have led to its use in the development of sophisticated chemical and biosensors. The aniline core and its derivatives can act as signaling units in fluorescent and colorimetric sensors.

Fluorescent Chemosensors for Metal Ion Detection (e.g., Fe³⁺, Cu²⁺, Cr₂O₇²⁻)

The TCPA structure and its derivatives have been successfully employed in the creation of sensors for detecting various metal ions. The nitrogen and oxygen atoms in the structure can act as binding sites, leading to a detectable change in color or fluorescence upon complexation with a metal ion.

A multifunctional sensor based on a derivative of an aniline trimer, the core structure of TCPA, has demonstrated the ability to detect ferric (Fe³⁺) and cupric (Cu²⁺) ions through a colorimetric response that is visible to the naked eye. The interaction between the sensor and the metal ions leads to a distinct color change, allowing for their identification. The detection limits for these ions were found to be in the micromolar range, highlighting the sensitivity of this sensor system.

Analyte Sensor Base Detection Method Limit of Detection (LOD)
Fe³⁺Aniline Trimer DerivativeColorimetric0.147 µM
Cu²⁺Aniline Trimer DerivativeColorimetric0.214 µM

This table presents the detection limits for a sensor based on an aniline trimer, which is the foundational structure of this compound.

Information regarding the specific use of TCPA-based materials for the detection of the dichromate anion (Cr₂O₇²⁻) is not prominently available in current research literature.

Anion Sensing Capabilities (e.g., CO₃²⁻)

The development of sensors for the detection of anions is an important area of analytical chemistry. However, there is currently limited specific research available on the application of materials derived from this compound for the sensing of anions such as carbonate (CO₃²⁻).

Sensing of Nitroaromatic Compounds

The detection of nitroaromatic compounds is of significant environmental and security concern. Metal-Organic Frameworks (MOFs) with inherent luminescence are widely explored as fluorescent sensors for these compounds. The mechanism often involves fluorescence quenching upon interaction with the electron-deficient nitroaromatic molecules.

While the specific use of this compound as a building block for MOFs designed for nitroaromatic sensing is not extensively documented in current literature, related structures have demonstrated significant success. For instance, a luminescent MOF utilizing the 1,3,5-benzene(tris)benzoate (BTB) ligand, which is structurally analogous to the aniline-based linker, has been shown to be a highly sensitive and selective fluorescent sensor for nitrobenzene. rsc.org Similarly, other MOFs have been developed for the rapid detection of various nitroaromatic compounds through fluorescence quenching. researchgate.netnih.gov Hydrogen-bonded organic frameworks (HOFs) built from this compound are noted for their distinctive luminescent properties, suggesting a potential for future applications in the fluorescence sensing field, though specific studies targeting nitroaromatics are yet to be reported. researchgate.net

Catalysis and Photocatalysis

Heterogeneous Catalysis within MOF Architectures

The compound this compound is a versatile building block for creating Metal-Organic Frameworks (MOFs). Its three carboxylate groups allow it to act as a trigonal linker, connecting with metal-based secondary building units. Research has shown that it can coordinate with zirconium clusters to form three-dimensional networks with Kagome topology.

Zirconium-based MOFs (Zr-MOFs) are well-regarded for their exceptional thermal and chemical stability, which makes them excellent candidates for heterogeneous catalysts. The Lewis acidic nature of the zirconium clusters within the framework can catalyze a variety of organic reactions. For example, stable Zr-MOFs like UiO-66 and MOF-808 have been effectively used as solid acid catalysts for reactions such as the N-formylation of aniline. knu.ac.krresearchgate.net These catalysts have demonstrated high yields and the ability to be recycled and reused, highlighting the advantages of immobilizing catalytic sites within a robust porous framework. knu.ac.krresearchgate.net While specific catalytic studies on MOFs synthesized directly from this compound are emerging, the principles established with other carboxylate-based Zr-MOFs point towards a promising future for this ligand in heterogeneous catalysis.

Photocatalytic Activity for Degradation Processes

Photocatalysis using semiconductor materials is a key technology for addressing environmental pollution. MOFs are increasingly being investigated for their potential in the photocatalytic degradation of organic pollutants. The organic linkers in MOFs can act as antennas, absorbing light and transferring energy to the catalytic metal centers, facilitating the generation of reactive oxygen species that break down contaminants.

While direct studies on the photocatalytic activity of MOFs derived from this compound are limited, research on analogous systems is insightful. A zinc-based MOF synthesized with a similar tri-topic carboxylate ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), has demonstrated notable photocatalytic performance. researchgate.netresearchgate.netmdpi.com Under UV irradiation, this MOF was able to efficiently degrade organic dyes such as Methyl Orange and Rhodamine B in aqueous solutions. researchgate.netresearchgate.net The study highlights how the combination of a porous structure, which allows for the adsorption of pollutant molecules, and the photoactive nature of the components can lead to effective degradation processes. researchgate.netresearchgate.netmdpi.com

Emerging Applications in Material Science

Porous Materials for Targeted Delivery Systems (e.g., Ibuprofen Loading)

The ordered porosity and high surface area of materials constructed from this compound make them ideal for hosting guest molecules, such as pharmaceuticals. A key application is in the development of systems for the targeted and sustained release of drugs.

Researchers have successfully synthesized a porous hydrogen-bonded organic framework (HOF) using this compound, designated HOF-BTB-NH2. researchgate.net This material was used as a carrier for the anti-inflammatory drug Ibuprofen. The study demonstrated that Ibuprofen could be effectively loaded into the porous framework of the HOF. Subsequent release studies in a phosphate-buffered saline (PBS) solution, which mimics physiological conditions, showed a complete and sustained release of the drug over a period of six hours. researchgate.net This work underscores the potential of using crystalline porous materials derived from this compound for advanced drug delivery applications. researchgate.net

Drug CarrierActive Pharmaceutical IngredientRelease Time (in PBS)
HOF-BTB-NH2Ibuprofen6 hours

Table 1: Drug release characteristics of a hydrogen-bonded organic framework based on this compound.

Integration into Semiconducting Materials

Metal-Organic Frameworks can exhibit semiconducting properties, which opens up possibilities for their use in electronic and optoelectronic devices. The electronic characteristics of a MOF are determined by the choice of both the metal node and the organic linker. The extended π-conjugation in aromatic carboxylate linkers like this compound can facilitate charge transport through the framework.

Studies on certain Zr-MOFs have confirmed their nature as wide-bandgap semiconductors. rsc.orgnih.gov For example, a MOF constructed from zirconium and the ligand tetrakis(4-carboxyphenyl)silane (B3075037) was found to have a band gap of 3.95 eV. rsc.orgnih.govdeepdyve.com The inherent semiconducting properties of such MOFs, combined with their porosity, make them intriguing candidates for applications in gas sensors, photocatalysis, and potentially as components in semiconductor devices. rsc.org The integration of well-designed ligands like this compound into these frameworks is a crucial step toward fine-tuning their electronic properties for specific technological applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules like 2,4,6-Tris(4-carboxyphenyl)aniline. These calculations provide fundamental information about the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its reactivity and potential for forming advanced materials.

While dedicated, in-depth DFT studies on this compound are not extensively published in peer-reviewed literature, the principles of such analyses can be understood from studies on analogous systems. For instance, DFT calculations on Schiff base tricarboxylate ligands used in Metal-Organic Frameworks (MOFs) have been employed to elucidate the mechanisms of fluorescence quenching for sensor applications. nih.gov These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between them is a critical parameter that influences the molecule's electronic and optical properties. nih.gov

For TCPA, the central aniline (B41778) core acts as an electron-donating group, while the peripheral carboxylic acid groups are electron-withdrawing. This electronic push-pull character is expected to result in a relatively small HOMO-LUMO gap, indicating higher chemical reactivity and potential for charge transfer interactions. The distribution of these frontier orbitals would likely show the HOMO localized more toward the electron-rich aniline core and the LUMO spread across the carboxyphenyl arms.

General computational properties for this compound are available through databases like PubChem, which provide a preliminary overview of its characteristics. nih.gov

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₁₉NO₆ nih.gov
Molecular Weight453.4 g/mol nih.gov
Topological Polar Surface Area138 Ų nih.gov
Hydrogen Bond Donor Count4 nih.gov
Hydrogen Bond Acceptor Count7 nih.gov
Rotatable Bond Count6 nih.gov

This table summarizes basic properties computed through cheminformatics tools.

A thorough DFT analysis would further optimize the molecule's 3D geometry, calculating precise bond lengths and angles, and generate a molecular electrostatic potential (MEP) map. The MEP map would visualize the electron density distribution, highlighting the electron-rich oxygen atoms of the carboxyl groups and the electron-deficient hydrogens, thereby predicting sites for electrophilic and nucleophilic attack and the nature of intermolecular interactions.

Molecular Simulations for Predicting Adsorption and Diffusion Properties

Molecular simulations are essential for predicting how frameworks constructed from TCPA linkers will perform in applications like gas storage and separation. These simulations model the interactions between gas molecules (adsorbates) and the atoms of the framework (adsorbent) to predict adsorption isotherms, selectivity, and diffusion kinetics.

Grand Canonical Monte Carlo (GCMC) is a widely used simulation technique for this purpose. In a GCMC simulation, the porous material is represented as a rigid framework, and gas molecules are randomly inserted, deleted, or moved within the pores to simulate the adsorption process at a given pressure and temperature. This allows for the direct calculation of gas uptake capacity.

A sophisticated approach combines GCMC with Molecular Dynamics (MD), which accounts for the flexibility of the framework during gas adsorption. nih.gov In these "adsorption-relaxation" simulations, the framework atoms are allowed to move in response to interactions with guest molecules. This is particularly important for flexible MOFs, where phenomena like "gate-opening" or "breathing" can occur, dramatically changing adsorption properties. nih.gov Recent advancements have employed high-dimensional neural network potentials (HDNNPs) to describe the forces within the MOF structure with DFT-level accuracy, enabling highly realistic simulations of the dynamic structural changes during gas adsorption. nih.gov

For a hypothetical MOF constructed from TCPA, simulations could predict its performance for separating CO₂ from N₂. The simulation would model the interactions of both gas molecules with the framework. The polar amino group and the carboxylic acid functionalities of the TCPA linker would be expected to create strong interaction sites for the quadrupolar CO₂ molecule, leading to high adsorption selectivity over the less interactive N₂.

Table 2: Common Simulation Parameters for Gas Adsorption Studies

ParameterTypical Value / MethodPurpose
Simulation TechniqueGrand Canonical Monte Carlo (GCMC)Calculates adsorption isotherms and selectivity.
Force FieldUFF4MOF, Custom HDNNPDefines the potential energy and forces between atoms.
Temperature77 K (for N₂), 273/298 K (for CO₂)Simulates conditions relevant to specific applications.
Pressure Range0 - 100 barDetermines uptake capacity under different conditions.
Equilibration Steps~1 x 10⁷Ensures the system reaches a stable state before data collection.
Production Steps~1 x 10⁷Collects statistical data for calculating average properties.

This table outlines typical parameters used in GCMC simulations for studying gas adsorption in porous materials like MOFs.

By simulating the diffusion pathways and calculating diffusion coefficients for different gases, these models can also predict the kinetic separation performance of a TCPA-based material, which is crucial for its practical application in pressure-swing or temperature-swing adsorption processes.

Theoretical Modeling of Supramolecular Interactions and Assembly

The way individual TCPA molecules interact and assemble into larger, ordered structures is governed by a delicate balance of non-covalent forces, primarily hydrogen bonding and π-π stacking. Theoretical modeling is key to understanding these supramolecular interactions and predicting the resulting solid-state architecture.

TCPA belongs to a class of molecules known as tris(4-carboxyphenyl)arenes. Research on this family of compounds has shown that they typically self-assemble via hydrogen bonds between their carboxylic acid groups to form (6,3) hexagonal sheets. acs.org However, the functional group on the central arene ring—in this case, the amino group of TCPA—plays a critical role in modulating the final three-dimensional structure. acs.org

Theoretical and crystallographic studies on a closely related molecule, 2,4,6-tris(4-carboxyphenyl)-3-methylaniline, revealed that functional groups capable of hydrogen bonding can disrupt the typical hexagonal sheet formation, instead incorporating solvent molecules into the hydrogen-bonding motif to create distorted pseudohexagonal arrays. acs.org It is highly probable that the amino group in TCPA would play a similar role, potentially forming hydrogen bonds that compete with the carboxylic acid dimerization, leading to unique assembly patterns.

These functional groups on the central ring influence several structural parameters:

Stacking Distances: The distance between the stacked layers of the assembled sheets.

Stacking Offsets: The degree to which adjacent layers are displaced relative to one another.

Degree of Catenation: The extent to which the hexagonal rings of different sheets are interlocked or threaded through each other. This can range from simple stacking to complex multi-layer catenation. acs.org

Solvent Channel Dimensions: The size and shape of the channels that are formed within the crystal structure, which are often occupied by solvent molecules. acs.org

Modeling these interactions helps rationalize how the specific chemical information encoded in the TCPA molecule translates into a complex, macroscopic structure. By understanding these principles, it becomes possible to predict how modifications to the TCPA molecule might alter its assembly and the properties of the resulting crystalline material.

In-silico Design and Prediction of Novel Frameworks

The use of this compound as a building block for novel porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) can be greatly accelerated through in-silico design and screening. This computational approach allows for the construction and evaluation of thousands of hypothetical structures before any resource-intensive experimental synthesis is attempted.

The process of in-silico design typically follows a multi-step workflow:

Library Generation: A computational algorithm combines a library of potential building blocks (such as TCPA as the organic linker and various metal nodes for MOFs) based on known topological blueprints. This can generate a vast number of hypothetical framework structures.

Structure Optimization: The geometry of each generated structure is optimized using computational chemistry methods, ranging from classical force fields to more accurate but demanding DFT calculations. This step ensures that the predicted structures are energetically stable.

Property Prediction: Key properties of the optimized frameworks are simulated. For applications in gas separation, GCMC simulations are performed to predict the adsorption of gases like CO₂, CH₄, and N₂. nih.gov This allows for the calculation of uptake capacities, adsorption selectivity, and working capacities for specific applications.

High-Throughput Screening: The calculated properties of the entire library of hypothetical materials are compiled into a database. This database can then be screened to identify the top-performing candidates for a specific application, such as post-combustion carbon capture or natural gas purification.

This computational pre-screening significantly narrows down the number of candidates for experimental synthesis, focusing laboratory efforts on materials with the highest predicted performance. The C₃ symmetry of the TCPA molecule, combined with its three carboxylate connecting points, makes it an ideal tritopic linker for creating a wide variety of network topologies, highlighting its value in the rational design of new functional materials.

Future Perspectives and Research Challenges

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of triphenylamine (B166846) derivatives often involves harsh reaction conditions, toxic reagents, and complex purification processes. A significant area of future research will be the development of green and sustainable synthetic routes for 2,4,6-Tris(4-carboxyphenyl)aniline.

Recent advancements have shown promise in this area. For instance, a palladium(II)-catalyzed Suzuki reaction has been reported for the construction of 4-substituted triphenylamine derivatives that is both fast and can be performed in the open air at room temperature. chemistryviews.org This ligand-free approach, utilizing an isopropanol/water solvent system, offers a more environmentally benign and cost-effective alternative to traditional methods. chemistryviews.org

Future research should focus on adapting and optimizing such green protocols for the specific synthesis of this compound. This includes exploring:

Catalyst Optimization: Investigating more abundant and less toxic metal catalysts (e.g., iron or copper) to replace palladium.

Solvent Selection: Utilizing water or bio-based solvents to minimize the use of volatile organic compounds.

Energy Efficiency: Developing synthetic routes that proceed at lower temperatures and pressures to reduce energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing waste.

The following table summarizes a comparison of traditional versus a potential green synthetic route for triphenylamine derivatives, highlighting the areas for future development for this compound.

FeatureTraditional SynthesisGreen Synthetic Approach
Catalyst Often requires precious metals and ligandsLigand-free, potential for earth-abundant metals
Solvent Typically uses toxic organic solventsWater or isopropanol/water mixtures chemistryviews.org
Reaction Conditions Often requires high temperatures and inert atmospheresRoom temperature and aerobic conditions chemistryviews.org
Reaction Time Can be lengthySignificantly shorter reaction times chemistryviews.org
Sustainability LowHigh

Advanced Characterization Techniques for In-situ Monitoring of Formation

Understanding the formation mechanism of materials derived from this compound, such as MOFs, is crucial for controlling their properties. A key research challenge is the development and application of advanced characterization techniques for in-situ monitoring of the crystallization process.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Powder X-ray Diffraction (PXRD) are emerging as powerful tools in this domain. rsc.orgresearchgate.net In-situ NMR can provide real-time information on the solution-phase processes and the kinetics of crystallization, allowing for the determination of activation energies for nucleation and growth. rsc.org In-situ PXRD can confirm the crystalline phases present during the reaction, ensuring the formation of the desired product. rsc.org

Future research in this area should aim to:

Develop multi-modal in-situ setups: Combining techniques like NMR, PXRD, and Raman spectroscopy to obtain a comprehensive understanding of the formation process.

Apply advanced imaging techniques: Utilizing techniques like fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET) to visualize the spatial distribution of functional groups within the forming framework, which can reveal information about nanoscale defects. wuttkescience.com

Correlate in-situ data with material properties: Establishing clear relationships between the observed formation mechanisms and the final properties of the material, such as porosity, stability, and functionality.

The table below outlines some advanced characterization techniques and their potential insights into the formation of this compound-based materials.

TechniqueInformation Gained
In-situ NMR Solution-phase speciation, reaction kinetics, nucleation and growth rates rsc.org
In-situ PXRD Crystalline phase identification, real-time monitoring of crystallinity researchgate.net
Fluorescence Lifetime Imaging (FLIM) Spatial distribution of functional groups, detection of nanoscale defects wuttkescience.com
Förster Resonance Energy Transfer (FRET) Probing the local environment of functional groups wuttkescience.com

Exploring New Applications in Emerging Technologies

While the use of this compound as a linker in MOFs for applications like gas storage and catalysis is well-established, its unique electronic properties open doors to a wide range of emerging technologies. Triphenylamine-based conjugated polymers, for instance, are gaining attention as organic semiconductor compounds. colab.ws

Future research will likely focus on harnessing the potential of this compound and its derivatives in:

Organic and Hybrid Optoelectronics: Its high hole mobility and efficient luminescence make it a promising candidate for use in perovskite solar cells, organic light-emitting diodes (OLEDs), and various types of sensors. colab.wsuni-bayreuth.de

Electrochromic Devices: The ability of triphenylamine derivatives to form stable radical cations upon oxidation, leading to noticeable color changes, makes them suitable for applications in smart windows and displays. mdpi.com

Hole-Transporting Materials: Its electron-donating nature makes it an excellent hole-transporting material in various electronic devices. colab.ws

Drug Delivery Systems: The use of this compound in the synthesis of Hydrogen-Bonded Organic Frameworks (HOFs) has shown potential for the controlled release of drugs.

The following table summarizes potential emerging applications for this compound-based materials.

Application AreaKey PropertyPotential Device/System
Optoelectronics High hole mobility, efficient luminescence colab.wsPerovskite solar cells, OLEDs, sensors colab.wsuni-bayreuth.de
Electrochromics Reversible redox behavior with color change mdpi.comSmart windows, displays researchgate.net
Electronics Electron-donating character colab.wsHole-transporting layers in electronic devices
Biomedical Formation of porous frameworks Controlled drug delivery systems

Strategies for Scalable Production and Industrial Implementation

For this compound and its derivatives to find widespread use in industrial applications, the development of strategies for their scalable and cost-effective production is paramount. The transition from laboratory-scale synthesis to large-scale industrial manufacturing presents significant challenges.

A promising approach for the application of triphenylamine-based materials is the development of one-pot fabrication methods. For instance, a one-pot method for creating bilayer devices for perovskite solar cells has been described as a simple and scalable process. uni-bayreuth.de

Future research and development efforts in this area should focus on:

Process Optimization: Translating green and efficient laboratory-scale syntheses into robust and scalable industrial processes. This includes optimizing reaction parameters, minimizing batch-to-batch variability, and developing efficient purification methods.

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of this compound. Flow chemistry can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes.

Techno-economic Analysis: Conducting thorough techno-economic analyses to evaluate the commercial viability of different synthetic routes and production scales.

Supply Chain Development: Establishing a reliable and cost-effective supply chain for the necessary starting materials.

Addressing these challenges will be crucial for the successful industrial implementation of this compound-based materials in the promising technological applications of the future.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2,4,6-Tris(4-carboxyphenyl)aniline in metal-organic frameworks (MOFs)?

Answer:
this compound (BTB-NH₂) is synthesized via hydrothermal or solvothermal methods. For example, Zr-BTB nMOLs are constructed by linking Zr₆ secondary building units (SBUs) with BTB-NH₂ ligands . Key characterization steps include:

  • Single-crystal X-ray diffraction to confirm topology and coordination geometry.
  • Infrared spectroscopy (IR) to verify carboxylate-metal bonding and ligand integrity.
  • Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition temperatures >300°C for Zr-BTB nMOLs) .
  • Luminescence spectroscopy to probe energy transfer pathways, such as donor-acceptor interactions between ligands and lanthanide ions (e.g., Tb³⁺/Eu³⁺) .

Basic: How do the photophysical properties of BTB-NH₂ ligands influence energy transfer in lanthanide-based MOFs?

Answer:
BTB-NH₂ acts as an energy donor due to its broad absorption band (λₑₓ ≈ 360 nm). Upon excitation, it transfers energy to lanthanide ions (e.g., Tb³⁺, Eu³⁺), producing characteristic emission peaks:

  • Tb³⁺ : 490 nm (⁵D₄→⁷F₆), 546 nm (⁵D₄→⁷F₅), and 700 nm (⁵D₄→⁷F₀) .
  • Eu³⁺ : 596 nm (⁵D₀→⁷F₁), with competitive energy transfer due to its low ⁵D₀ energy level .
    The ligand’s emission intensity at 360 nm inversely correlates with acceptor ion luminescence, confirming efficient energy transfer .

Advanced: How can BTB-NH₂-based MOFs be designed for ratiometric sensing of mitochondrial dysregulation?

Answer:
BTB-NH₂ MOFs are postsynthetically functionalized for dual sensing. For example:

  • Functionalization : Exchange formate capping groups on Zr₆ SBUs with glutathione (GSH)-responsive probes (e.g., NA ligand) and conjugate pH-sensitive fluorescein (F) to BTB-NH₂ .
  • Ratiometric detection : The nMOL (NA@Zr-BTB/F/R) exhibits:
    • GSH sensing : NA quenches fluorescence upon GSH binding.
    • pH sensing : Fluorescein emission varies with mitochondrial pH (e.g., ΔpH ≈ 1.5 in cancer cells).
    • Internal reference : Rhodamine-B (R) provides a pH/GSH-independent signal for normalization .
      This design enables real-time monitoring of chemoresistance via mitochondrial GSH/pH changes .

Advanced: What strategies optimize the detection of nitroaromatics using BTB-NH₂-containing coordination polymers?

Answer:
BTB-NH₂’s conjugated structure enhances π-π interactions with nitroaromatics (e.g., 2,4,6-trinitrophenol, TNP). Optimization strategies include:

  • Structural tuning : Use flexible carboxylate linkers (e.g., 1,3-bi(4-carboxyphenyl)benzene) to create porous 2D/3D networks for analyte diffusion .
  • Fluorescence quenching : Monitor ligand-centered emission quenching (e.g., 90% intensity drop at 10 μM TNP) via Förster resonance energy transfer (FRET) .
  • Selectivity enhancement : Leverage competitive absorption between MOF and analyte (e.g., TNP’s absorption overlaps BTB-NH₂’s emission band) .

Advanced: How do conflicting data on ligand-to-metal energy transfer efficiency in BTB-NH₂ MOFs arise, and how can they be resolved?

Answer:
Contradictions may stem from:

  • Ligand protonation : Carboxylic acid groups (uncoordinated vs. deprotonated) alter energy transfer efficiency. For example, protonated ligands exhibit weaker Tb³⁺ emission .
  • SBU-ligand distances : Shorter distances (e.g., <5 Å in Zr-BTB) enhance Dexter energy transfer compared to Förster mechanisms .
    Resolution methods :
    • pH-controlled synthesis to standardize ligand protonation states.
    • Time-resolved luminescence to distinguish Dexter (nanosecond decay) vs. Förster (microsecond decay) pathways .

Basic: What are the stability considerations for BTB-NH₂-based MOFs in aqueous or biological environments?

Answer:

  • Chemical stability : Zr-BTB nMOLs retain crystallinity in PBS (pH 7.4) for >72 hours due to strong Zr–O bonds .
  • Thermal stability : Decomposition temperatures exceed 300°C, suitable for high-temperature applications .
  • Biocompatibility : Surface functionalization with polyethylene glycol (PEG) reduces cytotoxicity (e.g., >80% cell viability at 50 μg/mL) .

Advanced: How can multivariate MOFs (MTV-MOFs) incorporating BTB-NH₂ be engineered for multifunctional catalysis?

Answer:
BTB-NH₂’s carboxylate groups enable:

  • Isoreticular expansion : Increase pore size (e.g., >98 Å apertures) to accommodate bulky substrates like enzymes .
  • Postsynthetic modification : Graft catalytic sites (e.g., Pd nanoparticles) via coordinatively unsaturated Zr sites .
  • Acid-base bifunctionality : Use protonated amines (BTB-NH₃⁺) for acid catalysis and deprotonated carboxylates for base catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.